

# An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile

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## Compound of Interest

1-(4-

Compound Name: *Chlorophenyl)cyclopentanecarboni  
trile*

Cat. No.: B1595255

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **1-(4-Chlorophenyl)cyclopentanecarbonitrile**. It delves into its chemical identity, synthesis, and physicochemical properties, providing a foundation for its application in synthetic chemistry.

## Part 1: Chemical Identity and Nomenclature

The compound in focus is systematically named 1-(4-chlorophenyl)cyclopentane-1-carbonitrile. [1] This nomenclature is dictated by the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide a standardized and unambiguous way to name chemical compounds.

Deconstruction of the IUPAC Name:

- Cyclopentane: This is the parent or principal cyclic structure, indicating a five-membered ring of carbon atoms.
- carbonitrile: This suffix denotes the presence of a nitrile functional group (-C≡N) attached to the parent structure. As it is the principal functional group, it is cited at the end. The "e" from cyclopentane is dropped for phonetic reasons.

- 1-(4-chlorophenyl): This describes a substituent attached to the first carbon of the cyclopentane ring.
  - phenyl: A benzene ring attached as a substituent.
  - 4-chloro: A chlorine atom is attached to the fourth carbon of the phenyl ring.
  - 1-: This locant indicates that the entire (4-chlorophenyl) group is attached to the same carbon of the cyclopentane ring as the carbonitrile group.

The structure is achiral as there are no stereocenters in the molecule.[\[2\]](#)

Chemical Structure and Identifiers:

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | 1-(4-chlorophenyl)cyclopentane-1-carbonitrile <a href="#">[1]</a>   |
| Synonyms          | 1-(4-chlorophenyl)cyclopentanecarbonitrile,<br>Cyclopentanecarbonitrile, 1-(4-chlorophenyl)- <a href="#">[3]</a><br><a href="#">[4]</a> |
| CAS Number        | 64399-26-4 <a href="#">[1]</a> <a href="#">[5]</a>  |
| Molecular Formula | C <sub>12</sub> H <sub>12</sub> CN <a href="#">[4]</a> <a href="#">[5]</a>  |
| Molecular Weight  | 205.68 g/mol <a href="#">[4]</a> <a href="#">[5]</a>  |
| InChI Key         | TXVNBTOIDITCBF-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[6]</a>   |

## Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of **1-(4-chlorophenyl)cyclopentanecarbonitrile** is crucial for its handling, storage, and application in chemical reactions.

Physical Properties:

| Property      | Value                                | Source |
|---------------|--------------------------------------|--------|
| Appearance    | White to off-white solid             | [3]    |
| Boiling Point | 140.0-141.5 °C at 5 Torr             | [3][4] |
| Density       | 1.1611 g/cm <sup>3</sup> (predicted) | [3][4] |
| Storage       | Store at room temperature            | [3]    |

#### Spectroscopic Data:

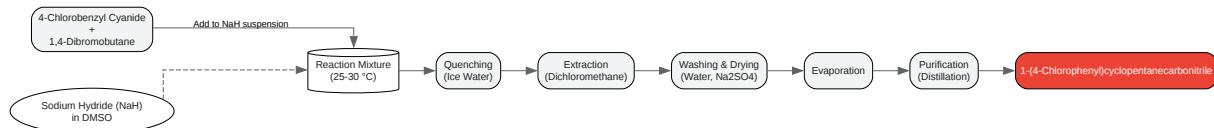
While specific spectra are not provided in the initial search, typical expected spectroscopic data would include:

- <sup>1</sup>H NMR: Signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclopentyl ring. The aromatic protons would likely appear as two doublets in the aromatic region (around 7.0-7.5 ppm). The cyclopentyl protons would appear as multiplets in the aliphatic region (around 1.5-2.5 ppm).
- <sup>13</sup>C NMR: Signals for the carbon atoms in the chlorophenyl ring, the cyclopentyl ring, the quaternary carbon attached to the nitrile and phenyl groups, and the nitrile carbon itself (typically around 120 ppm).
- IR Spectroscopy: A characteristic sharp peak for the nitrile group (C≡N) stretch around 2220-2260 cm<sup>-1</sup>.
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) would be observed at m/z 205 and 207 in a roughly 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

## Part 3: Synthesis and Purification

The synthesis of **1-(4-chlorophenyl)cyclopantanecarbonitrile** can be achieved through nucleophilic substitution. A plausible and efficient method involves the reaction of 4-chlorobenzyl cyanide with 1,4-dibromobutane in the presence of a strong base. This approach is analogous to the synthesis of the corresponding cyclobutane derivative.[7]

#### Proposed Synthetic Workflow:



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Caption: Proposed workflow for the synthesis of **1-(4-chlorophenyl)cyclopentanecarbonitrile**.

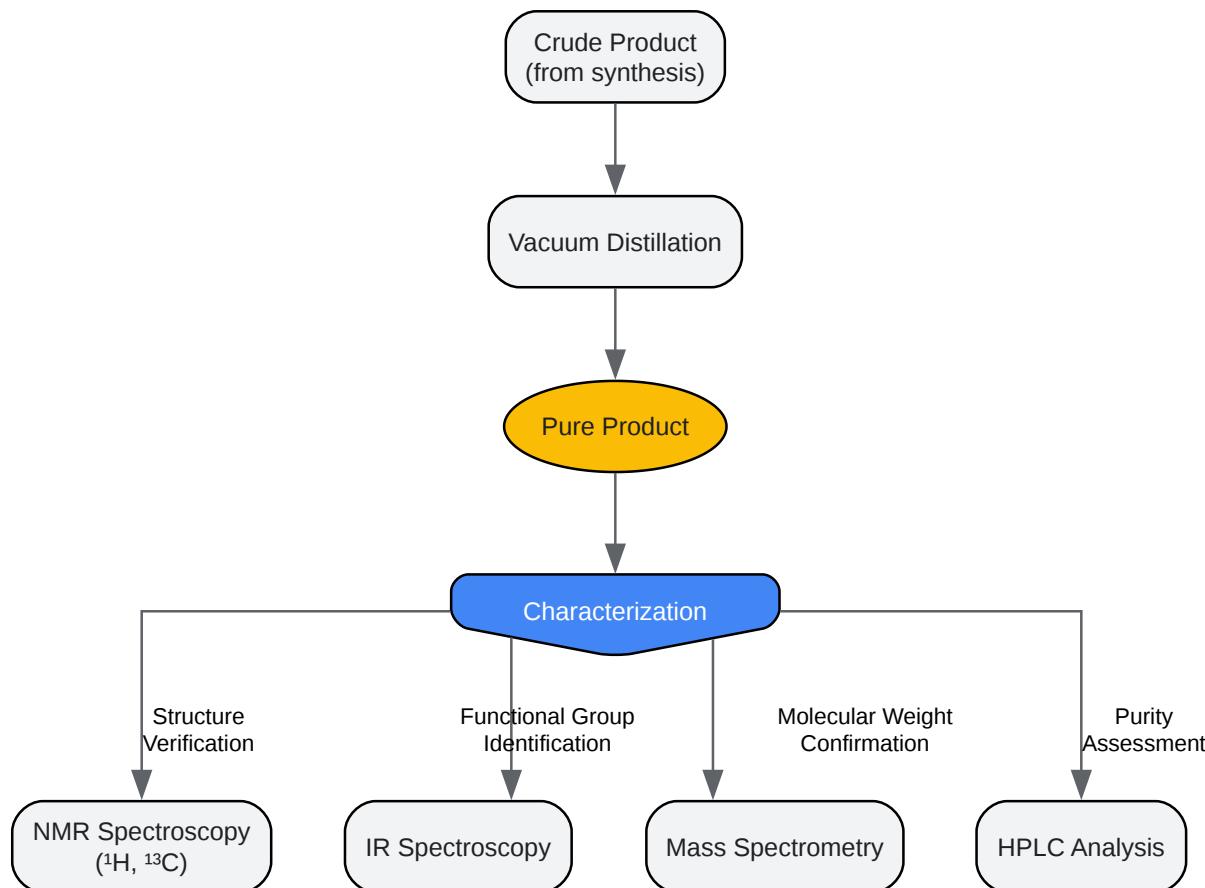
#### Detailed Experimental Protocol:

- Preparation: To a stirred suspension of sodium hydride (a slight molar excess) in dry dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon), add a solution of 4-chlorobenzyl cyanide in dry DMSO dropwise over 5 minutes at 25 °C.
- Anion Formation: Stir the mixture for 30 minutes to allow for the formation of the carbanion.
- Cyclization: Add a solution of 1,4-dibromobutane in dry DMSO dropwise over 30 minutes, maintaining the reaction temperature between 25-30 °C.
- Reaction Completion: After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.
- Work-up: Pour the reaction mixture into ice water and extract the product with dichloromethane (3x).
- Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can then be purified by vacuum distillation.<sup>[7]</sup>

Trustworthiness of the Protocol: This protocol is based on established methods for the alkylation of active methylene compounds. The use of a strong base like sodium hydride

ensures the deprotonation of the benzylic carbon, and the subsequent intramolecular cyclization with a dihaloalkane is a standard method for forming cyclic structures.

Purification and Characterization Workflow:



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Caption: Workflow for the purification and characterization of the final product.

The purity of the synthesized **1-(4-chlorophenyl)cyclopentanecarbonitrile** can be assessed using High-Performance Liquid Chromatography (HPLC).<sup>[8]</sup> A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier would be suitable for analysis.<sup>[8]</sup>

## Part 4: Applications in Drug Development and Chemical Synthesis

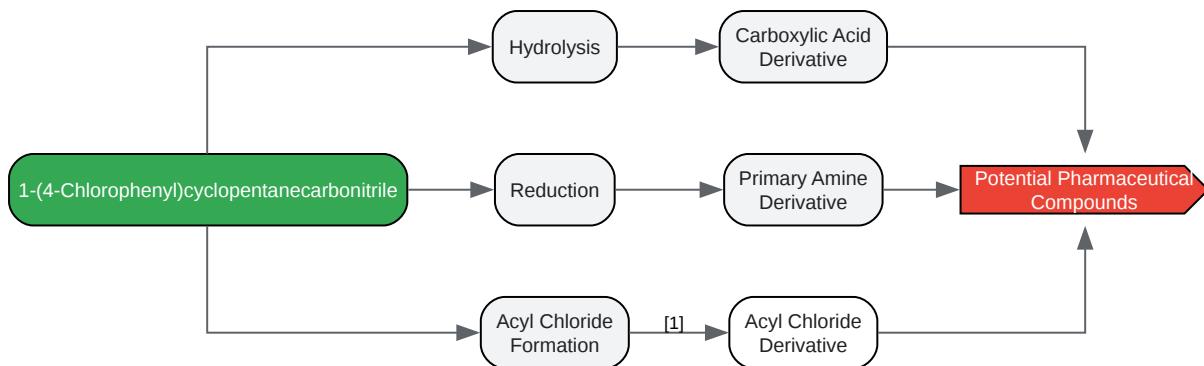
**1-(4-Chlorophenyl)cyclopentanecarbonitrile** is a valuable intermediate in organic synthesis, primarily used as a building block for more complex molecules. Its chemical structure, featuring a reactive nitrile group and a functionalized aromatic ring, allows for a variety of chemical transformations.

#### Key Chemical Transformations and Potential Applications:

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-(4-chlorophenyl)cyclopentanecarboxylic acid. This carboxylic acid derivative could be a precursor for the synthesis of amides, esters, or other acid derivatives with potential biological activity.
- Reduction: The nitrile group can be reduced to a primary amine, 1-(4-chlorophenyl)cyclopentylmethanamine. This amine could then be used in the synthesis of various pharmaceutical compounds.
- Precursor for other intermediates: It can be converted to 1-(4-chlorophenyl)-1-cyclopentanecarbonylchloride, a reactive acyl chloride that can be used in acylation reactions.<sup>[9]</sup>

While direct applications of **1-(4-chlorophenyl)cyclopentanecarbonitrile** in drug development are not extensively documented, its structural motifs are present in various biologically active compounds. The related compound, 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile, is a known intermediate in the synthesis of Sibutramine, an appetite suppressant.<sup>[10]</sup> This suggests that **1-(4-chlorophenyl)cyclopentanecarbonitrile** could be explored as an intermediate for the synthesis of novel therapeutic agents with similar or different pharmacological profiles.

#### Logical Relationship of Applications:



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Caption: Potential synthetic pathways from **1-(4-chlorophenyl)cyclopentanecarbonitrile**.

## Part 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **1-(4-chlorophenyl)cyclopentanecarbonitrile**. Although a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the search results, general guidelines for handling nitriles and chlorinated aromatic compounds should be followed.

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[\[11\]](#) [\[12\]](#)
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[\[12\]](#)
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[\[11\]](#) Avoid formation of dust.[\[11\]](#)
- Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[\[11\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents.[\[11\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

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